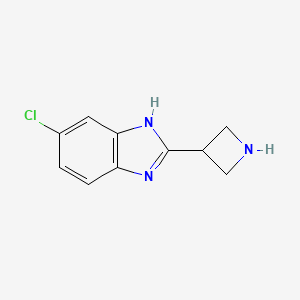
2-(azetidin-3-yl)-6-chloro-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(azetidin-3-yl)-6-chloro-1H-benzimidazole is a heterocyclic compound that contains both an azetidine ring and a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The presence of the azetidine ring further enhances the compound’s potential for various biological activities.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of o-phenylenediamine with formic acid to form the benzimidazole core, which is then reacted with azetidine derivatives under specific conditions .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
化学反应分析
Types of Reactions
2-(azetidin-3-yl)-6-chloro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
作用机制
The mechanism of action of 2-(azetidin-3-yl)-6-chloro-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, resulting in the desired therapeutic effects .
相似化合物的比较
Similar Compounds
2-phenylbenzimidazole: Known for its anticancer and antimicrobial activities.
2-chloro-3-phenylbenzimidazole: Exhibits similar pharmacological properties but with different potency and selectivity.
2-(azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine: Another heterocyclic compound with potential biological activities .
Uniqueness
2-(azetidin-3-yl)-6-chloro-1H-benzimidazole is unique due to the presence of both the azetidine and benzimidazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in various fields .
属性
分子式 |
C10H10ClN3 |
|---|---|
分子量 |
207.66 g/mol |
IUPAC 名称 |
2-(azetidin-3-yl)-6-chloro-1H-benzimidazole |
InChI |
InChI=1S/C10H10ClN3/c11-7-1-2-8-9(3-7)14-10(13-8)6-4-12-5-6/h1-3,6,12H,4-5H2,(H,13,14) |
InChI 键 |
PMWJUHDXQDRSTC-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C2=NC3=C(N2)C=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















